(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves a multi-step process. One common approach is the [5+2] cascade reaction, which enables the formation of the bicyclo[3.2.1]octane skeleton . This method involves oxidative dearomatization followed by a series of functional group transformations to introduce the dihydrobenzofuran moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could enable it to act as a ligand or inhibitor in various biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity allows for the creation of a wide range of products with diverse applications.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s bicyclic structure and functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol stands out due to its unique combination of a bicyclic core with a dihydrobenzofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-8-13-2-3-14(9-15)17(13)10-11-1-4-16-12(7-11)5-6-19-16/h1,4,7,13-15,18H,2-3,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARDTWYEUFEAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC4=C(C=C3)OCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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